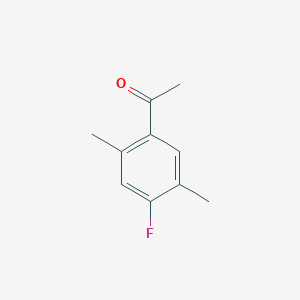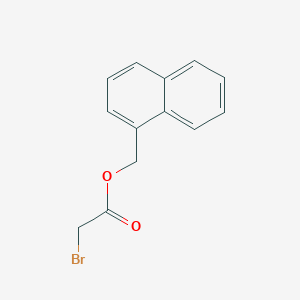
Acetic acid, bromo-, 1-naphthalenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, bromo-, 1-naphthalenylmethyl ester: is an organic compound with the molecular formula C13H11BrO2 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a bromine atom, and the esterification involves a 1-naphthalenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, bromo-, 1-naphthalenylmethyl ester typically involves the bromination of acetic acid followed by esterification with 1-naphthalenylmethanol. The bromination is usually carried out using bromine in the presence of a catalyst such as phosphorus tribromide. The esterification process involves the reaction of the resulting bromoacetic acid with 1-naphthalenylmethanol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Acetic acid, bromo-, 1-naphthalenylmethyl ester can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: Acetic acid, bromo-, 1-naphthalenylmethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, it is used in the manufacture of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers and resins .
Mecanismo De Acción
The mechanism of action of acetic acid, bromo-, 1-naphthalenylmethyl ester involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis to release acetic acid and 1-naphthalenylmethanol, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Acetic acid, bromo-, methyl ester: Similar in structure but with a methyl group instead of a 1-naphthalenylmethyl group.
Acetic acid, bromo-, ethyl ester: Contains an ethyl group instead of a 1-naphthalenylmethyl group.
Acetic acid, bromo-, phenyl ester: Features a phenyl group instead of a 1-naphthalenylmethyl group.
Uniqueness: The presence of the 1-naphthalenylmethyl group in acetic acid, bromo-, 1-naphthalenylmethyl ester imparts unique chemical properties, such as increased aromaticity and potential for π-π interactions. This makes it distinct from other bromoacetic acid esters and enhances its utility in specific applications.
Propiedades
Número CAS |
59956-74-0 |
|---|---|
Fórmula molecular |
C13H11BrO2 |
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
naphthalen-1-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C13H11BrO2/c14-8-13(15)16-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |
Clave InChI |
MNPRQAITEQTGDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2COC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


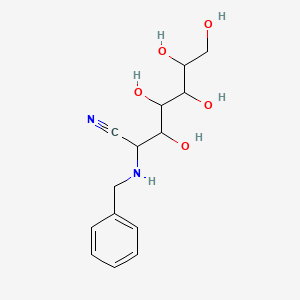
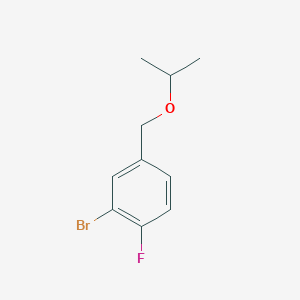
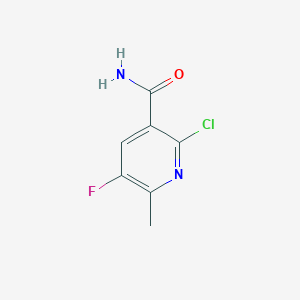
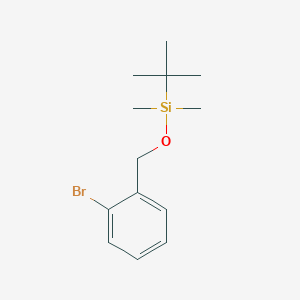
![Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B13983952.png)
![benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B13983957.png)

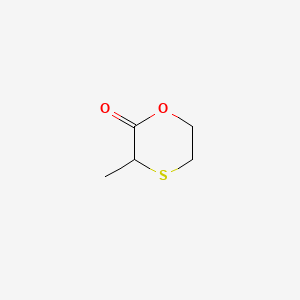
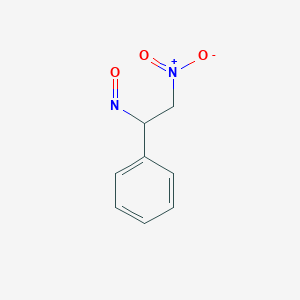
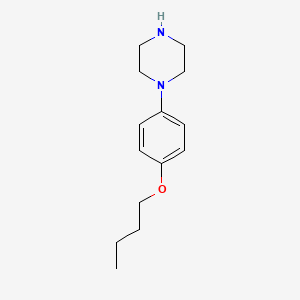
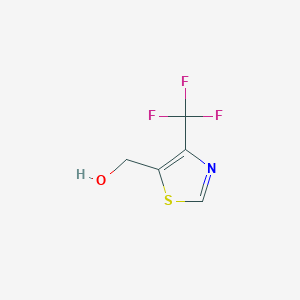
![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)

